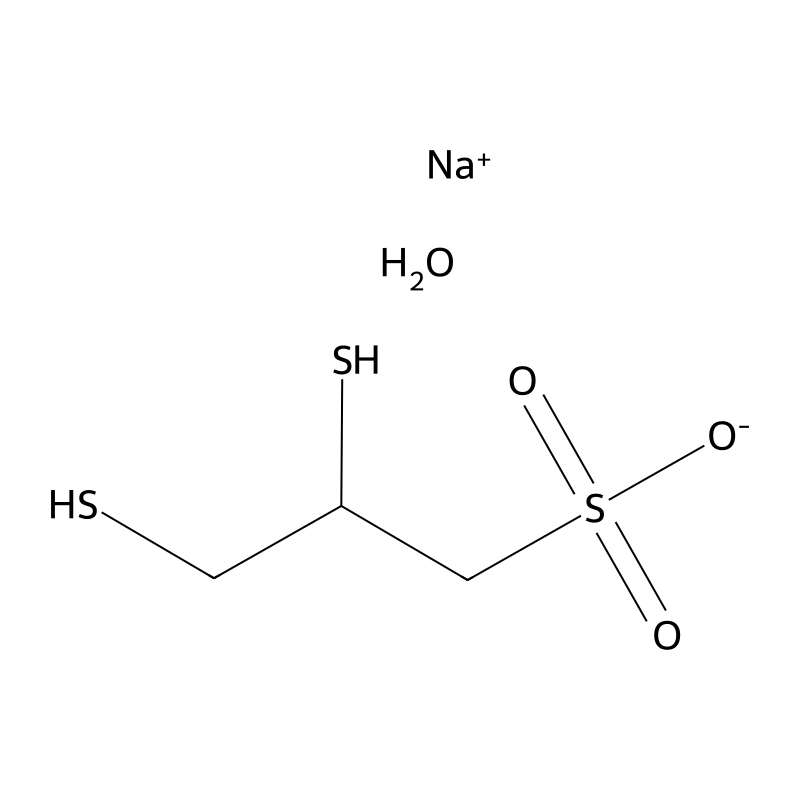Sodium 2,3-dimercaptopropanesulfonate monohydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Heavy Metal Detoxification
One of the primary research areas for DMPS is its ability to bind to heavy metals. Studies suggest that DMPS can form complexes with heavy metals like arsenic, mercury, and lead, facilitating their removal from the body []. This potential for heavy metal detoxification is being investigated in animal models and in vitro studies [, ]. However, further research is needed to determine the effectiveness and safety of DMPS for human heavy metal detoxification.
Antioxidant Properties
Some scientific research suggests that DMPS might possess antioxidant properties. In vitro studies have shown that DMPS can scavenge free radicals, potentially offering cellular protection against oxidative stress []. However, further investigation is needed to understand the potential therapeutic implications of these antioxidant properties.
Sodium 2,3-dimercaptopropanesulfonate monohydrate is a chemical compound with the molecular formula C₃H₉NaO₄S₃·H₂O and a molecular weight of approximately 229.3 g/mol. It is commonly known as a chelating agent and is characterized by its ability to bind heavy metals, facilitating their removal from biological systems and environmental samples. The compound appears as a white to almost white powder or crystals and is soluble in water, making it suitable for various applications in both laboratory and clinical settings .
The primary mechanism of action of DMPS is thought to be its ability to chelate heavy metals. By binding to these metals, DMPS can mobilize them from tissues and promote their excretion through the urine. However, the specific mechanisms by which DMPS interacts with different metals and its overall effectiveness as a heavy metal antidote are still under investigation [].
Sodium 2,3-dimercaptopropanesulfonate monohydrate primarily functions as a chelating agent through its thiol (-SH) groups, which can form stable complexes with metal ions. The reaction can be represented generally as:
where M represents a metal ion (e.g., mercury, lead), and L represents sodium 2,3-dimercaptopropanesulfonate monohydrate. This reaction leads to the formation of a metal-ligand complex, which can then be excreted from the body or removed from solutions .
The biological activity of sodium 2,3-dimercaptopropanesulfonate monohydrate is primarily linked to its role as a chelator of heavy metals. It has shown effectiveness in treating heavy metal poisoning, particularly mercury and lead toxicity. The compound enhances the excretion of these metals through urine, thereby reducing their toxic effects on organs such as the kidneys and liver. Additionally, studies indicate that it may have antioxidant properties, contributing to cellular protection against oxidative stress .
Sodium 2,3-dimercaptopropanesulfonate monohydrate can be synthesized through several methods:
- From 2,3-Dimercaptopropanesulfonic Acid: The sodium salt form can be obtained by neutralizing 2,3-dimercaptopropanesulfonic acid with sodium hydroxide or sodium bicarbonate.
- Via Thiol Addition Reactions: The compound can also be synthesized through thiol addition reactions involving appropriate precursors that contain sulfonic acid groups.
These methods typically yield high purity products suitable for laboratory and pharmaceutical applications .
Interaction studies involving sodium 2,3-dimercaptopropanesulfonate monohydrate focus on its binding affinity for different metal ions. Research indicates that it effectively binds to metals like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). These studies often employ techniques such as spectrophotometry and chromatography to analyze the stability of metal-ligand complexes formed during chelation processes. The findings support its use in clinical treatments for detoxification .
Several compounds share structural or functional similarities with sodium 2,3-dimercaptopropanesulfonate monohydrate:
| Compound Name | Structure Type | Main Use | Unique Features |
|---|---|---|---|
| N-acetylcysteine | Thiol-containing | Antioxidant; mucolytic agent | Acts as a precursor to glutathione |
| Dimercaprol | Thiol-containing | Antidote for arsenic poisoning | More effective against arsenic than mercury |
| Ethylenediaminetetraacetic acid | Polyamine chelator | Chelation therapy | Binds a wider range of metal ions |
| Dithioerythritol | Dithiol | Reducing agent in biochemistry | Primarily used in protein analysis |
Sodium 2,3-dimercaptopropanesulfonate monohydrate is unique due to its specific application in heavy metal detoxification and its favorable solubility profile compared to some other chelators .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
MeSH Pharmacological Classification
Pictograms

Irritant








